molecular formula C18H21N2O7P B1670373 Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate CAS No. 102097-78-9

Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B1670373
CAS No.: 102097-78-9
M. Wt: 408.3 g/mol
InChI Key: GSWINTXYUFHJGW-UHFFFAOYSA-N
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Description

DHP-218 is a calcium channel antagonist that inhibits calcium-induced contraction of the rat aorta in high potassium solution. It is known for its high potency in blocking voltage-gated calcium channels, making it a valuable compound in cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions: DHP-218 is synthesized through a series of chemical reactions involving the formation of dihydropyridine phosphonate. The synthesis typically involves the Hantzsch reaction, where aldehydes, ethyl acetoacetate, and ammonium acetate are reacted in the presence of a catalyst .

Industrial Production Methods: The industrial production of DHP-218 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of superparamagnetic manganese ferrite nanoparticles as a catalyst to enhance the efficiency of the reaction .

Types of Reactions:

    Oxidation: DHP-218 can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: It can also be reduced under specific conditions to yield reduced derivatives.

    Substitution: DHP-218 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

DHP-218 has a wide range of applications in scientific research:

Mechanism of Action

DHP-218 exerts its effects by blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels. By inhibiting these channels, it reduces the entry of calcium ions into the cells, leading to vasodilation and a decrease in blood pressure. This mechanism is crucial for its potential therapeutic applications in cardiovascular diseases .

Comparison with Similar Compounds

    Nifedipine: Another calcium channel blocker with similar vasodilatory effects.

    Amlodipine: Known for its long-lasting action in treating hypertension.

    Nicardipine: Used for its potent vasodilatory properties.

Uniqueness of DHP-218: DHP-218 is unique due to its high potency and specificity in blocking voltage-gated calcium channels. It has shown to be approximately seven times more potent than nifedipine in certain studies, making it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N2O7P/c1-11-15(18(21)25-3)16(13-7-4-5-8-14(13)20(22)23)17(12(2)19-11)28(24)26-9-6-10-27-28/h4-5,7-8,16,19H,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWINTXYUFHJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80875051
Record name DHP-218
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102097-78-9
Record name Dhp 218
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102097789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DHP-218
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate

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